(3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Description
The compound (3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone features a benzothiophene core substituted with chlorine (C3) and fluorine (C4), linked via a methanone group to a piperazine ring bearing a 4-fluorophenyl moiety. The halogen substituents enhance metabolic stability and electronic interactions with biological targets, while the fluorophenyl group on piperazine may influence receptor selectivity .
Properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2OS/c20-17-16-14(22)2-1-3-15(16)26-18(17)19(25)24-10-8-23(9-11-24)13-6-4-12(21)5-7-13/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMSXROUDMHJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135130 | |
| Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588675-50-7 | |
| Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588675-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzothiophene derivative with a piperazine derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (3-chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Aromatic System Modifications
- Benzothiophene vs. Benzophenone: The compound in , (4-chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone, replaces the benzothiophene core with a benzophenone system. The methylpiperazine in is attached via a methylene spacer, reducing conformational restraint compared to the direct methanone linkage in the target compound .
- Thiophene vs.
- Benzothiazine Derivatives: describes 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone, which replaces benzothiophene with a benzothiazine-dione system. The sulfone group increases polarity, likely impacting solubility and membrane permeability compared to the target compound .
Halogen Substituent Variations
- Fluorine and Chlorine Positioning: The target compound’s 3-chloro-4-fluoro substitution contrasts with ’s (3-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, where fluorine is at C2. Such positional changes can drastically alter steric and electronic interactions with receptor sites .
- Trifluoromethyl vs.
Piperazine Modifications
- 4-Fluorophenyl vs. Fluorophenyl groups are associated with improved receptor selectivity in serotonin and dopamine receptor ligands .
- Heterocyclic Extensions: ’s (3-chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone incorporates a pyrazolo-thiazole group on piperazine, introducing additional hydrogen-bonding sites and steric bulk that may complicate blood-brain barrier penetration .
Pharmacological Activity Trends
- Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The fluorophenyl group may enhance 5-HT1A/2A affinity, as seen in related compounds .
- Benzothiophene cores are associated with kinase inhibition (e.g., JAK2/3), suggesting possible anti-inflammatory or anticancer applications .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
